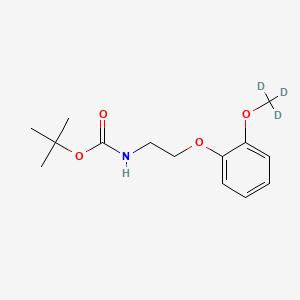

![molecular formula C16H16Cl2N2O2 B562919 2-[(2',6'-ジクロロフェニル)アミノ]-5-ヒドロキシフェニル-N,N-ジメチルアセトアミド CAS No. 698357-97-0](/img/structure/B562919.png)

2-[(2',6'-ジクロロフェニル)アミノ]-5-ヒドロキシフェニル-N,N-ジメチルアセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

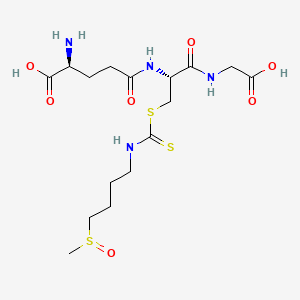

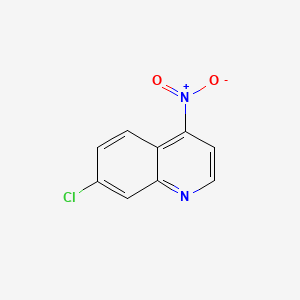

2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by the presence of a dichloroaniline group, a hydroxyphenyl group, and a dimethylacetamide moiety, which contribute to its unique chemical properties and biological activities.

科学的研究の応用

2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its anti-inflammatory, analgesic, and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

The primary targets of this compound are the enzymes cyclooxygenase (COX)-1 and COX-2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

The compound, also known as Diclofenac, acts as a non-steroidal anti-inflammatory drug (NSAID) . It inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the production of PGs . This inhibition is believed to be the reason for its analgesic, anti-inflammatory, and antipyretic properties .

Biochemical Pathways

By inhibiting the COX enzymes, Diclofenac disrupts the synthesis of PGs, key mediators of inflammation . This leads to a decrease in the sensitization of afferent nerves and the potentiation of the action of bradykinin in inducing pain . The compound’s action may be due to a decrease of prostaglandins in peripheral tissues .

Pharmacokinetics

Diclofenac is 100% absorbed after oral administration compared to intravenous (IV) administration . Due to first-pass metabolism, only about50% of the absorbed dose is systemically available . Food has no significant effect on the extent of Diclofenac absorption, but there is usually a delay in the onset of absorption of 1 to 4.5 hours and a reduction in peak plasma levels of less than 20% .

Result of Action

The inhibition of PG synthesis by Diclofenac leads to a reduction in inflammation and pain signaling . This results in relief from the symptoms of conditions like rheumatoid arthritis . It’s important to note that nsaids like diclofenac can cause serious gastrointestinal (gi) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines .

Action Environment

The action, efficacy, and stability of Diclofenac can be influenced by various environmental factors. For instance, the presence of an external carbon source (like glucose) can increase the elimination rate of Diclofenac . Additionally, certain human factors, such as a prior history of peptic ulcer disease and/or GI bleeding, can increase the risk for serious GI events .

将来の方向性

生化学分析

Biochemical Properties

2-[(2’,6’-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide acts as a standard NSAID and cyclooxygenase (COX) inhibitor . It interacts with enzymes such as COX-1 and COX-2, inhibiting the synthesis of prostaglandins, which mediate inflammatory processes . The major metabolites of this compound are 4´-hydroxydiclofenac and 5´-hydroxydiclofenac .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory effect is achieved by sustainable release of diclofenac in the knee joint tissues .

Molecular Mechanism

At the molecular level, 2-[(2’,6’-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the COX enzymes, preventing the synthesis of prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(2’,6’-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide change over time. It has been observed that the compound has a limited shelf life . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 2-[(2’,6’-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide vary with different dosages . A single intra-articular injection of the compound has been shown to exert analgesic and anti-inflammatory effects for 28 days .

Metabolic Pathways

The compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It has been used as a substrate selective for CYP2C9 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide typically involves the reaction of 2,6-dichloroaniline with 5-hydroxy-2-nitrobenzaldehyde, followed by reduction and acylation steps. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and stringent quality control measures to meet industrial standards .

化学反応の分析

Types of Reactions

2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological and chemical properties .

類似化合物との比較

Similar Compounds

2,6-Dichloroaniline: A precursor in the synthesis of various derivatives.

Diclofenac: A well-known non-steroidal anti-inflammatory drug with similar structural features.

2-(2,6-Dichloroanilino)phenylacetic acid: Another derivative with anti-inflammatory properties.

Uniqueness

2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

特性

IUPAC Name |

2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2/c1-20(2)15(22)9-10-8-11(21)6-7-14(10)19-16-12(17)4-3-5-13(16)18/h3-8,19,21H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLOWCNSFNGZQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=C(C=CC(=C1)O)NC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652544 |

Source

|

| Record name | 2-[2-(2,6-Dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698357-97-0 |

Source

|

| Record name | 2-[2-(2,6-Dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。